molecular formula C6H14Cl2N2 B12283165 (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride

(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride

Cat. No.: B12283165
M. Wt: 185.09 g/mol
InChI Key: UQRRHSHMGMLJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride is a chiral diamine compound with the molecular formula C6H14Cl2N2. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride typically involves the reduction of the corresponding dinitro compound followed by hydrogenation. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride is used as a chiral building block for the synthesis of complex organic molecules. It is also employed in asymmetric synthesis and catalysis .

Biology

In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. Its chiral nature makes it valuable for investigating stereospecific biochemical processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical agents .

Industry

Industrially, this compound is used in the production of polymers, resins, and other materials that require chiral diamine components .

Mechanism of Action

The mechanism of action of (1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form stable complexes with metal ions, which can alter the activity of metalloenzymes. Additionally, its chiral nature allows it to selectively interact with stereospecific sites on proteins and other biomolecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-Cyclohex-4-ene-1,2-diamine dihydrochloride is unique due to its unsaturated cyclohexene ring, which imparts distinct reactivity compared to its saturated counterparts. This structural feature allows it to participate in a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .

Properties

IUPAC Name

cyclohex-4-ene-1,2-diamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2.2ClH/c7-5-3-1-2-4-6(5)8;;/h1-2,5-6H,3-4,7-8H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRRHSHMGMLJDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC(C1N)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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